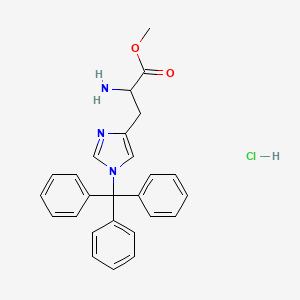

H-D-His(tau-Trt)-OMe . HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2.ClH/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,18-19,24H,17,27H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIWDQDVADNDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Challenge of Histidine in Peptide Synthesis

An In-depth Technical Guide on the Role of the Trityl (Trt) Group in Histidine Protection

For Researchers, Scientists, and Drug Development Professionals

Histidine presents unique challenges in solid-phase peptide synthesis (SPPS). Its imidazole side chain is nucleophilic and can lead to undesirable side reactions during the coupling of amino acids.[1][2] Furthermore, the imidazole ring can act as a catalyst for the racemization of the activated histidine residue, compromising the stereochemical integrity of the final peptide.[1][3] To mitigate these issues, the use of a protecting group for the histidine side chain is often essential. Among the various protecting groups available, the trityl (Trt) group is a widely employed choice, particularly in Fmoc-based synthesis strategies.[1][4] This guide provides a comprehensive overview of the role of the Trt group in histidine protection, including its chemical properties, application protocols, and a quantitative assessment of its performance.

The Trityl (Trt) Group: A Key Player in Histidine Protection

The trityl group is a triphenylmethyl moiety that is introduced to one of the nitrogen atoms of the imidazole ring of histidine.[1][5] Its bulky nature provides steric hindrance, effectively shielding the imidazole side chain from participating in unwanted reactions.[6] The Trt group is classified as an acid-labile protecting group, meaning it is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at the final stage of peptide synthesis.[7][8]

Advantages of Trt Protection for Histidine

-

Prevention of Side Reactions: The primary role of the Trt group is to prevent the acylation of the imidazole nitrogen during the coupling of subsequent amino acids.[1]

-

Increased Yield and Purity: By minimizing side reactions, the use of Trt-protected histidine leads to a higher yield of the desired peptide and simplifies the purification process.[1]

-

Improved Solubility: The Trt group can also enhance the solubility of the protected amino acid derivative, which is beneficial during synthesis.[7]

-

Compatibility with Fmoc Chemistry: The stability of the Trt group to the basic conditions required for Fmoc deprotection makes it highly compatible with this popular SPPS strategy.[1]

Disadvantages and Considerations

-

Incomplete Prevention of Racemization: While Trt protection reduces the risk of racemization, it does not eliminate it entirely, as the unprotected π-nitrogen of the imidazole ring can still promote this side reaction.[1][3]

-

Atom Economy: The addition and subsequent removal of the large Trt group contribute to a lower atom economy in the overall synthesis process. For instance, the use of Trt-protected histidine can decrease the atom economy from approximately 36% to 22%.[9]

-

Deprotection Byproducts: The cleavage of the Trt group generates a stable trityl cation, which can lead to the formation of byproducts by reacting with nucleophilic residues in the peptide, such as tryptophan and cysteine. The use of scavengers during deprotection is crucial to minimize these side reactions.[4][10]

Quantitative Data on Trt-Protected Histidine

The following table summarizes key quantitative data related to the use of Trt-protected histidine in peptide synthesis, providing a comparative perspective.

| Parameter | Value/Observation | Reference(s) |

| Yield | A mechanochemical approach for coupling Fmoc-His(Trt)-OH reported an isolated yield of 99%. | [11] |

| Racemization | The same mechanochemical method resulted in a low epimerization level of only 0.37%. | [11] |

| Atom Economy (AE) | The incorporation of Trt-protected histidine can decrease the atom economy of the synthesis step from approximately 36% to 22%. | [9] |

| Acid Lability | The general order of acid lability for trityl-based protecting groups is Trt > Mtt > Mmt. The Trt group is typically removed with 90% TFA. | [1] |

| Comparative Racemization | Fmoc-His(1-Trt)-OH is known to be prone to racemization, especially with base-mediated couplings. Protection of the imidazole π-nitrogen is the most effective way to prevent this. | [3] |

Experimental Protocols

Protocol for Tritylation of Histidine Side Chain (Synthesis of Fmoc-His(Trt)-OH)

This protocol describes a general method for the introduction of the Trt group onto the imidazole side chain of histidine.

-

Preparation: Histidine is first protected at the α-amino and carboxyl groups. A common approach involves the use of dichlorodimethylsilane to protect both functionalities.

-

Reaction: The protected histidine is dissolved in an organic solvent. An organic solution of trityl chloride (Trt-Cl) is then added, followed by the dropwise addition of a base such as triethylamine (Et3N) to neutralize the HCl generated during the reaction. The reaction mixture is stirred for 1.5-2.5 hours.

-

Work-up: After the reaction, a diluent like ethyl acetate is added, followed by water to remove the initial protecting groups. The crude N-im-trityl histidine product, which may contain impurities like triphenylmethanol, is then extracted with ethyl acetate to remove these impurities.

-

Purification: The product is further purified by washing with deionized water and recrystallization to yield the final N-im-trityl histidine.

Note: This is a generalized protocol based on common chemical principles. Specific conditions may vary and should be optimized.

Protocol for Deprotection of the Trt Group from Histidine

This protocol outlines the final cleavage and deprotection step to remove the Trt group and other side-chain protecting groups, and to cleave the peptide from the resin.

-

Resin Preparation: The peptide-resin is washed with DMF and then with DCM.

-

Cleavage Cocktail: A cleavage cocktail is prepared. A common cocktail for peptides containing Trt-protected residues is Reagent R: TFA/thioanisole/EDT/anisole (90:5:3:2). The use of scavengers like thioanisole and EDT is critical to trap the trityl cations released during cleavage.

-

Cleavage Reaction: The cleavage cocktail is added to the peptidyl-resin and the mixture is allowed to react for 1.5 to 2 hours at room temperature. During this time, the resin may turn a deep yellow color due to the formation of the trityl cation.[10]

-

Peptide Precipitation: After the reaction, the peptide is precipitated from the TFA solution by the addition of cold, peroxide-free anhydrous diethyl ether.

-

Isolation and Purification: The precipitated peptide is then collected by centrifugation or filtration, washed with cold ether, and dried. The crude peptide is then purified, typically by reverse-phase HPLC.

Visualizing the Role of Trt Protection

Logical Workflow for Trt Protection and Deprotection

Caption: Workflow for the protection of histidine with the Trt group and its subsequent deprotection.

Challenges of Unprotected Histidine in SPPS

Caption: Undesirable side reactions that occur with unprotected histidine in peptide synthesis.

Conclusion

The trityl group plays a vital role in modern peptide synthesis as a reliable protecting group for the imidazole side chain of histidine. Its use effectively prevents unwanted side reactions, leading to higher yields and purities of the target peptide. While challenges such as incomplete prevention of racemization and the generation of reactive byproducts during deprotection exist, these can be managed through careful optimization of reaction conditions and the use of appropriate scavengers. For researchers and professionals in drug development, a thorough understanding of the chemistry and application of Trt-protected histidine is essential for the successful synthesis of complex, histidine-containing peptides.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Fmoc-His(Trt)-OH | 109425-51-6 | Benchchem [benchchem.com]

H-D-His(tau-Trt)-OMe . HCl CAS number and molecular weight

This document provides key technical specifications for the compound H-D-His(tau-Trt)-OMe . HCl, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of this compound, including its unique identifier and molecular weight, are summarized below. This information is critical for accurate experimental design and substance quantification.

| Property | Value |

| CAS Number | 200927-02-2[1][2][3] |

| Molecular Weight | 447.97 g/mol [1][3] |

| Molecular Formula | C26H26ClN3O2[1][2][3] |

Note on Stereochemistry: The "D" in the compound's name indicates the dextrorotatory isomer of histidine.

Note on Protecting Groups:

-

Trt (Trityl): This bulky protecting group is attached to the imidazole ring of the histidine residue (at the tau position, also denoted as 1-position) to prevent side reactions during chemical synthesis.

-

OMe (Methyl Ester): The C-terminus of the amino acid is protected as a methyl ester.

-

HCl (Hydrochloride): The compound is supplied as a hydrochloride salt to improve its stability and solubility.

Due to the nature of the requested information, which pertains to specific chemical properties rather than complex biological or chemical processes, detailed experimental protocols, signaling pathways, and experimental workflow diagrams are not applicable.

References

An In-Depth Technical Guide to the Racemization of Histidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the racemization of histidine and its derivatives, a critical consideration in peptide and protein-based drug development. Racemization, the conversion of a chiral molecule into its mirror image, can significantly impact the efficacy, safety, and stability of therapeutic peptides. This document delves into the core mechanisms of histidine racemization, quantifies the influence of various factors, and provides detailed experimental protocols for its analysis.

Core Concepts of Histidine Racemization

Histidine is particularly susceptible to racemization compared to many other amino acids due to the unique properties of its imidazole side chain. The racemization process involves the removal of the α-proton from the chiral center, leading to the formation of a planar, achiral carbanion intermediate. Subsequent re-protonation can occur from either face of the planar intermediate, resulting in a mixture of L- and D-enantiomers.

The primary mechanism driving histidine racemization, especially during peptide synthesis, is intramolecular base catalysis . The π-nitrogen of the imidazole ring acts as an internal base, abstracting the α-proton. This process is particularly relevant when the carboxyl group is activated for peptide bond formation, as this activation enhances the acidity of the α-proton.[1][2]

Several factors can influence the rate of histidine racemization, including:

-

pH: Racemization rates generally increase with increasing pH, especially in basic conditions.[3]

-

Temperature: Higher temperatures accelerate the rate of racemization.[4][5]

-

Coupling Reagents: The choice of coupling reagent during solid-phase peptide synthesis (SPPS) has a significant impact on the extent of racemization.

-

Protecting Groups: The type of protecting group used for the imidazole side chain can either suppress or fail to prevent racemization.

-

Metal Ions: The presence of certain metal ions can catalyze the racemization process.[6]

Quantitative Analysis of Histidine Racemization

The extent of racemization in histidine derivatives is highly dependent on the specific reaction conditions. Below are tables summarizing quantitative data from various studies, providing insights into the impact of different factors.

Effect of Coupling Reagents in Solid-Phase Peptide Synthesis (SPPS)

The choice of coupling reagent during SPPS is a critical determinant of the level of racemization observed in the final peptide. The following table presents a comparison of racemization percentages for Fmoc-L-His(Trt)-OH when using different coupling reagents.

| Coupling Reagent | % D-Histidine (Racemization) | Reference |

| DIC/Oxyma | 1.8% | [7] |

| HATU/HOAt | Data not available in a comparable format | |

| HBTU/HOBt | Data not available in a comparable format | |

| PyBOP | Data not available in a comparable format |

Effect of Temperature on Racemization

Elevated temperatures are known to increase the rate of racemization. In the context of microwave-assisted SPPS, controlling the temperature is crucial for minimizing epimerization.

| Condition | % D-Histidine (Racemization) | Reference |

| Fmoc SPPS with DIC/Oxyma at 55 °C | 31.0% | [7] |

| Microwave SPPS at 80 °C | Significant racemization observed | [5] |

| Microwave SPPS at 50 °C | Limited racemization observed | [5] |

Experimental Protocols for Racemization Analysis

Accurate quantification of histidine racemization is essential for quality control in drug development. This section provides detailed methodologies for the analysis of histidine enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a widely used technique for separating and quantifying enantiomers. Derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), is often employed to form diastereomers that can be separated on a standard reversed-phase column.

Protocol: Determination of Chiral Purity using Marfey's Reagent [8]

-

Sample Preparation (for Fmoc-protected histidine):

-

Dissolve 10 mg of the Fmoc-histidine derivative in 1 mL of acetone.

-

Add 1 mL of hexane (two layers will form).

-

Add 0.1 mL of 1N NaOH and mix for 10 minutes.

-

Carefully remove and discard the hexane layer.

-

Neutralize the aqueous layer to pH 7 with 1N HCl.

-

-

Derivatization:

-

Prepare a 1 mg/mL solution of Marfey's reagent in acetone.

-

Add 0.1 mL of the Marfey's reagent solution to the neutralized amino acid solution.

-

Mix and heat at 40 °C for 10 minutes.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient would be from a low percentage of B to a high percentage of B over 20-30 minutes.

-

Detection: UV at 340 nm.

-

Analysis: Inject a small aliquot (e.g., 10 µL) of the reaction mixture diluted with a suitable solvent (e.g., 50% aqueous acetone). The L- and D-amino acid diastereomers will elute at different retention times, allowing for their quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is another powerful technique for the analysis of amino acid enantiomers. This method typically requires derivatization to increase the volatility of the amino acids.

Protocol: GC-MS Analysis of Histidine Enantiomers (General Workflow)

-

Hydrolysis (for peptides):

-

Hydrolyze the peptide sample using 6N HCl at 110 °C for 24 hours to liberate the individual amino acids.

-

-

Derivatization:

-

A two-step derivatization is common:

-

Esterification: React the amino acid with an alcohol (e.g., isopropanol) in the presence of an acid catalyst to form the corresponding ester.

-

Acylation: React the amino acid ester with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amino and imidazole groups.

-

-

-

GC-MS Analysis:

-

Column: A chiral capillary column (e.g., Chirasil-Val).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the derivatized amino acids.

-

Detection: Mass spectrometry is used to identify and quantify the D- and L-enantiomers based on their mass-to-charge ratio and fragmentation patterns.

-

Visualizing Racemization Pathways and Workflows

Visual representations are invaluable for understanding the complex processes involved in histidine racemization. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Caption: Intramolecular base-catalyzed racemization of an activated histidine derivative.

Caption: Experimental workflow for analyzing histidine racemization in a synthetic peptide.

Conclusion

The racemization of histidine is a multifaceted challenge in the development of peptide-based therapeutics. A thorough understanding of the underlying mechanisms and the factors that influence its rate is paramount for designing robust synthetic strategies and ensuring the chiral integrity of the final drug product. The implementation of rigorous analytical methods, such as those detailed in this guide, is essential for the quality control and successful development of safe and effective peptide pharmaceuticals. By carefully controlling reaction conditions and employing appropriate analytical oversight, researchers and drug developers can mitigate the risks associated with histidine racemization.

References

- 1. MECHANISM OF RACEMISATION OF HISTIDINE DERIVATIVES IN PEPTIDE SYNTHESIS [ouci.dntb.gov.ua]

- 2. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

The Strategic Imperative of Hydrochloride Salts in Amino Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, drug development, and biochemical research, the manipulation of amino acid derivatives is a cornerstone of innovation. A common yet critical practice is the conversion of these derivatives into their hydrochloride salts. This technical guide provides a comprehensive exploration of the purpose and advantages of this chemical modification, offering insights into the enhanced stability, solubility, and handling properties conferred by hydrochloride salt formation. This document will delve into the physicochemical rationale, present comparative data, detail relevant experimental protocols, and illustrate key processes to equip researchers with a thorough understanding of this fundamental technique.

Core Principles: Why Convert to a Hydrochloride Salt?

Amino acid derivatives, particularly esters, are often supplied and utilized as hydrochloride salts for several key reasons that address inherent challenges with the free base form. The primary motivations for forming the hydrochloride salt can be categorized as follows:

-

Enhanced Stability: The free amino group of an amino acid ester is nucleophilic and can participate in undesirable side reactions. One of the most common degradation pathways is intermolecular condensation to form diketopiperazines or polymerization.[1] By protonating the amino group to form an ammonium chloride salt, its nucleophilicity is neutralized, thus significantly increasing the shelf-life and stability of the compound.[1] The presence of chloride ions can also protect ester moieties from hydrolysis.[2]

-

Improved Solubility: A significant advantage of the hydrochloride salt form is the dramatic increase in aqueous solubility.[2] The ionic nature of the salt allows for favorable interactions with polar solvents like water, which is often a critical factor in reaction setups, purification processes, and formulation for biological assays. This enhanced solubility facilitates easier handling and administration in various applications.[2]

-

Facilitation of Purification: The crystalline nature of many hydrochloride salts aids in the purification of amino acid derivatives. The salt can often be precipitated from a reaction mixture by introducing hydrogen chloride gas or an HCl solution in an organic solvent, leaving impurities behind in the solution. This allows for an effective and straightforward method of isolation and purification.

-

Amine Group Protection in Synthesis: In peptide synthesis, the hydrochloride salt serves as a practical and efficient means of protecting the α-amino group of an amino acid ester.[3] This "protection by protonation" prevents the amino group from reacting during the activation of the carboxyl group of another amino acid. The free amine can then be liberated in situ just before the coupling reaction, typically by the addition of a non-nucleophilic base.

-

Enhanced Bioavailability: In the context of drug development, converting an amino acid derivative into its hydrochloride salt can improve its bioavailability.[2] The increased solubility can lead to better dissolution and absorption in the gastrointestinal tract, resulting in improved uptake and therapeutic efficacy.[2]

Comparative Physicochemical Properties: Free Base vs. Hydrochloride Salt

The conversion of an amino acid derivative to its hydrochloride salt brings about significant changes in its physical and chemical properties. The following tables summarize the key differences, using glycine methyl ester and L-alanine methyl ester as illustrative examples.

| Property | Glycine Methyl Ester (Free Base) | Glycine Methyl Ester Hydrochloride | References |

| Molecular Formula | C3H7NO2 | C3H8ClNO2 | [1] |

| Molecular Weight | 89.09 g/mol | 125.55 g/mol | [1] |

| Appearance | Colorless liquid | White, crystalline solid | [1] |

| Melting Point | Not readily available (tends to polymerize) | 175–176 °C | [1] |

| Water Solubility | Miscible (but unstable) | >1000 g/L (20 °C) | [4] |

| Stability | Not shelf-stable; prone to polymerization and diketopiperazine formation | Shelf-stable | [1] |

| Property | L-Alanine Methyl Ester (Free Base) | L-Alanine Methyl Ester Hydrochloride | References |

| Molecular Formula | C4H9NO2 | C4H10ClNO2 | [5] |

| Molecular Weight | 103.12 g/mol | 139.58 g/mol | [5] |

| Appearance | Colorless liquid | White to off-white powder | [6] |

| Melting Point | Not readily available | 109-111 °C | [5][6] |

| Water Solubility | Soluble | Soluble in Water (100 mg/ml) | [6] |

| Hygroscopicity | - | Hygroscopic | [6] |

| Stability | Less stable | More stable | [2] |

Experimental Protocols

Synthesis of Amino Acid Ester Hydrochlorides

A common and straightforward method for the esterification of amino acids and subsequent isolation as the hydrochloride salt is the Fischer esterification using an alcohol saturated with hydrogen chloride gas.

Protocol: Synthesis of Glycine Methyl Ester Hydrochloride

Materials:

-

Glycine

-

Anhydrous Methanol

-

Dry Hydrogen Chloride (HCl) gas

Procedure:

-

Cool 500 mL of anhydrous methanol in an ice bath.

-

Bubble dry hydrogen chloride gas through the cold methanol until saturation is achieved.

-

Add 75g of glycine to the methanolic HCl solution in a round-bottom flask.

-

Reflux the mixture on a steam bath for three hours. During this time, ammonium chloride may separate as a byproduct.

-

After the reaction is complete, filter the hot solution by suction to remove any solid impurities.

-

Cool the filtrate to allow the glycine methyl ester hydrochloride to crystallize as fine white needles.

-

Collect the crystals by suction filtration and wash with a small amount of cold methanol.

-

Dry the product in a vacuum oven.

Deprotonation of Amino Acid Ester Hydrochlorides to the Free Base

The liberation of the free amino acid ester from its hydrochloride salt is a crucial step before its use in many reactions, such as peptide coupling. This is typically achieved by neutralization with a base.

Protocol 1: Deprotonation using Aqueous Base and Extraction

Materials:

-

Amino acid ester hydrochloride

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution or dilute sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the amino acid ester hydrochloride in water.

-

Cool the solution in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the pH of the solution is approximately 9-10.

-

Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the free amino acid ester. Note that the free ester is often less stable and should be used immediately or stored at low temperatures.[1]

Protocol 2: Deprotonation using Activated Zinc Dust (for non-aqueous conditions)

This method is particularly useful when the presence of water is undesirable.

Materials:

-

Amino acid ester hydrochloride

-

Activated Zinc Dust

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

Suspend the amino acid ester hydrochloride salt (1 mmol) in anhydrous THF (10 mL).

-

Add activated zinc dust (100 mg) in one portion.

-

Stir the mixture at room temperature for 5-10 minutes.

-

Monitor the completion of the reaction (e.g., by TLC).

-

Filter the reaction mixture to remove the zinc salts.

-

The resulting solution containing the free amino acid ester can be used directly in the next reaction step.[7]

Visualizing Key Processes

Acid-Base Equilibrium of an Amino Acid Ester

The following diagram illustrates the reversible equilibrium between the free base form of an amino acid ester and its protonated hydrochloride salt.

Caption: Reversible conversion between the free amine and its hydrochloride salt.

Workflow for Peptide Synthesis using an Amino Acid Ester Hydrochloride

This diagram outlines the typical steps involved in a dipeptide synthesis using an N-protected amino acid and an amino acid ester hydrochloride.

Caption: A typical workflow for dipeptide synthesis.

Conclusion

The use of hydrochloride salts of amino acid derivatives is a well-established and highly advantageous practice in chemical synthesis and pharmaceutical development. This simple chemical modification provides a robust solution to the inherent instability and poor aqueous solubility of the free base forms. For researchers and scientists, understanding the principles behind hydrochloride salt formation and the practicalities of their synthesis and deprotection is essential for the successful design and execution of experiments, particularly in the realm of peptide chemistry. The enhanced stability, improved handling characteristics, and role in purification and synthesis underscore the strategic importance of hydrochloride salts in advancing research and development in the life sciences.

References

- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. scielo.br [scielo.br]

- 4. CAS # 5680-79-5, Glycine methyl ester hydrochloride, Methyl glycinate hydrochloride - chemBlink [chemblink.com]

- 5. 2491-20-5 CAS MSDS (L-Alanine methyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. L-Alanine methyl ester hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to Protecting Groups in Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide synthesis.[1] This methodology's success hinges on the principle of orthogonal protection, where different classes of protecting groups can be selectively removed under distinct chemical conditions, allowing for the stepwise assembly of a peptide chain on a solid support.[2][3] This guide provides a comprehensive overview of the core principles of protecting groups in Fmoc-SPPS, detailing their application, removal, and the critical considerations for synthesizing high-purity peptides.

The Fmoc/tBu (tert-butyl) protection scheme is the most widely adopted orthogonal system in SPPS.[2][4] The Fmoc group, which temporarily protects the α-amino group of the incoming amino acid, is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] Conversely, the permanent protecting groups on the reactive side chains of the amino acids are labile to strong acids, such as trifluoroacetic acid (TFA), which is also used in the final step to cleave the completed peptide from the solid support.[4][7] This orthogonality ensures that the side-chain protecting groups remain intact during the iterative cycles of α-amino deprotection and coupling.[8]

The Fmoc Solid-Phase Peptide Synthesis Cycle

The synthesis of a peptide using Fmoc-SPPS is a cyclical process, with each cycle extending the peptide chain by one amino acid. The fundamental steps of each cycle are deprotection, washing, coupling, and washing.

Experimental Workflow: The Fmoc-SPPS Cycle

Caption: A diagram illustrating the iterative cycle of Fmoc solid-phase peptide synthesis.

The α-Amino Protecting Group: Fmoc

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the temporary protecting group for the α-amino function in this synthesis strategy. Its lability to secondary amines like piperidine is a key feature, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups.[9][10]

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group proceeds via a β-elimination mechanism. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This is followed by the elimination of the carbamate, which decarboxylates to release the free amine of the peptide and dibenzofulvene. The dibenzofulvene is then trapped by the secondary amine to form a stable adduct.[11]

Caption: The mechanism of Fmoc group removal using piperidine.

Quantitative Data on Fmoc Deprotection Kinetics

The rate of Fmoc removal is dependent on the base concentration and reaction time. While 20% piperidine in DMF is standard, lower concentrations can be used, albeit with longer reaction times.

| Piperidine Concentration (% v/v in DMF) | Time (min) | Fmoc Removal (%) |

| 1 | 1 | 5.2 |

| 1 | 5 | 49.6 |

| 2 | 3 | 63.3 |

| 2 | 5 | 87.9 |

| 5 | 3 | >99 |

| 20 | 3 | >99 |

Table 1: Kinetics of Fmoc removal from Fmoc-Val-OH in solution with varying concentrations of piperidine in DMF. Data adapted from literature reports.[12][13]

Side-Chain Protecting Groups

The choice of side-chain protecting groups is critical to the success of Fmoc-SPPS. These "permanent" protecting groups must be stable to the basic conditions of Fmoc deprotection and be readily removable during the final acidolytic cleavage step.[1]

| Amino Acid | Side-Chain Functionality | Common Protecting Group(s) | Cleavage Condition |

| Arginine (Arg) | Guanidino | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA |

| Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) | TFA | ||

| Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) | TFA (slower) | ||

| Aspartic Acid (Asp) | Carboxyl | OtBu (tert-Butyl ester) | TFA |

| Glutamic Acid (Glu) | Carboxyl | OtBu (tert-Butyl ester) | TFA |

| Cysteine (Cys) | Thiol | Trt (Trityl) | TFA |

| Acm (Acetamidomethyl) | Orthogonal (e.g., Iodine) | ||

| tBu (tert-Butyl) | TFA | ||

| Mmt (4-Methoxytrityl) | Mild Acid (e.g., 1% TFA) | ||

| Histidine (His) | Imidazole | Trt (Trityl) | TFA |

| Boc (tert-Butoxycarbonyl) | TFA | ||

| Lysine (Lys) | Amino | Boc (tert-Butoxycarbonyl) | TFA |

| Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Orthogonal (e.g., Hydrazine) | ||

| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Orthogonal (e.g., Hydrazine) | ||

| Serine (Ser) | Hydroxyl | tBu (tert-Butyl ether) | TFA |

| Threonine (Thr) | Hydroxyl | tBu (tert-Butyl ether) | TFA |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-Butyl ether) | TFA |

| Tryptophan (Trp) | Indole | Boc (tert-Butoxycarbonyl) | TFA |

| Asparagine (Asn) | Amide | Trt (Trityl) | TFA |

| Glutamine (Gln) | Amide | Trt (Trityl) | TFA |

Table 2: Common side-chain protecting groups used in Fmoc-SPPS and their lability.

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Fmoc-SPPS, leading to impurities in the final peptide product. Understanding these side reactions is crucial for their prevention.

Aspartimide Formation

A prevalent side reaction, particularly in sequences containing aspartic acid followed by a small amino acid like glycine, is the formation of a cyclic aspartimide intermediate.[14][15] This can occur under the basic conditions of Fmoc deprotection and can lead to racemization and the formation of β-peptides.[15][16]

Caption: The mechanism of aspartimide formation and subsequent side reactions.

Mitigation Strategies for Aspartimide Formation:

-

Use of bulky protecting groups for Asp: Employing sterically hindered esters on the aspartic acid side chain can reduce the rate of cyclization.[14]

-

Modification of deprotection conditions: Adding an acidic additive like HOBt to the piperidine solution can suppress aspartimide formation.[17]

-

Use of backbone protection: Incorporating a protecting group on the amide nitrogen of the amino acid following aspartic acid can prevent the nucleophilic attack that initiates cyclization.

Diketopiperazine Formation

At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine.[18] This is particularly problematic when proline is the C-terminal or penultimate residue.

Mitigation Strategies for Diketopiperazine Formation:

-

Use of sterically hindered resins: Resins like 2-chlorotrityl chloride resin can minimize this side reaction.[18]

-

Coupling of dipeptides: Instead of single amino acids, pre-formed dipeptides can be coupled to bypass the problematic dipeptide-resin stage.

Experimental Protocols

General Protocol for Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Agitate for 5-20 minutes at room temperature. For difficult sequences, a second treatment may be necessary.[3][6]

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[3]

General Protocol for Amino Acid Coupling

-

Activation: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (0.95 equivalents to the amino acid) and a base like DIPEA (2 equivalents to the amino acid) in DMF.[5][19]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.[5]

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.[5]

General Protocol for Final Cleavage and Deprotection

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by a solvent like dichloromethane (DCM), and then dry the resin under vacuum.[7][20]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[7][21] For peptides without sensitive residues, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) may suffice.[7]

-

Cleavage Reaction: Treat the dry peptide-resin with the cleavage cocktail for 2-4 hours at room temperature with occasional agitation.[20][22]

-

Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum.[20]

Conclusion

A thorough understanding of the principles of protecting groups is fundamental to the successful execution of Fmoc solid-phase peptide synthesis. The judicious selection of orthogonal protecting groups for both the α-amino function and the reactive side chains, coupled with optimized reaction conditions and an awareness of potential side reactions, enables the synthesis of complex and high-purity peptides for a wide range of applications in research, diagnostics, and therapeutics. This guide provides the foundational knowledge for professionals in the field to navigate the intricacies of Fmoc-SPPS and to troubleshoot the challenges that may arise during peptide synthesis.

References

- 1. media.iris-biotech.de [media.iris-biotech.de]

- 2. jocpr.com [jocpr.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. biosynth.com [biosynth.com]

- 5. rsc.org [rsc.org]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 12. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 13. researchgate.net [researchgate.net]

- 14. Bot Detection [iris-biotech.de]

- 15. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 17. biotage.com [biotage.com]

- 18. peptide.com [peptide.com]

- 19. biomatik.com [biomatik.com]

- 20. tools.thermofisher.com [tools.thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. merckmillipore.com [merckmillipore.com]

The Cornerstone of Peptide Science: A Technical Guide to Solid-Phase Peptide Synthesis

An In-depth Exploration of the Core Principles, Methodologies, and Innovations in Solid-Phase Peptide Synthesis for Researchers, Scientists, and Drug Development Professionals.

Solid-phase peptide synthesis (SPPS), a revolutionary technique first developed by R. Bruce Merrifield, has become the cornerstone of peptide and protein chemistry. This powerful methodology allows for the efficient and controlled stepwise assembly of amino acids to form a desired peptide sequence, all while the growing peptide chain is anchored to an insoluble solid support.[1][2] This approach dramatically simplifies the purification process, as excess reagents and byproducts can be easily washed away by filtration, a stark contrast to the laborious purification steps required in traditional solution-phase synthesis.[2][3] The impact of SPPS has been profound, enabling the synthesis of a vast array of peptides for research, therapeutic, and diagnostic applications, and ultimately earning Merrifield the Nobel Prize in Chemistry in 1984.[1]

This technical guide provides a comprehensive overview of the fundamental principles of SPPS, detailing the core chemical strategies, experimental protocols, and critical parameters that underpin this essential technology.

The Core Principle: A Cyclical Process of Elongation

The fundamental concept of SPPS is the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, often referred to as a resin.[1][4] The synthesis proceeds in the C-terminal to N-terminal direction and involves a repeated cycle of three main steps: deprotection, washing, and coupling.[2][5]

-

Attachment of the First Amino Acid: The synthesis begins by anchoring the C-terminal amino acid to the functionalized solid support.[1] This is achieved through the formation of a covalent bond between the carboxyl group of the amino acid and a reactive group on the resin, which is facilitated by a linker molecule.[6][7]

-

The SPPS Cycle:

-

Deprotection: The Nα-amino group of the resin-bound amino acid is protected by a temporary protecting group to prevent unwanted side reactions during coupling.[8] This protecting group is selectively removed in the deprotection step to expose a free amine for the next coupling reaction.[5]

-

Washing: Following deprotection, the resin is thoroughly washed with appropriate solvents to remove excess deprotection reagents and byproducts.[2]

-

Coupling: The next Nα-protected amino acid is activated and then added to the reaction vessel, where it couples with the free amine of the resin-bound amino acid, forming a new peptide bond.[8] Coupling reagents are used to facilitate this reaction and ensure high efficiency.[9]

-

Washing: A final washing step removes unreacted amino acids, coupling reagents, and byproducts.[2]

-

This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.[5]

-

Cleavage and Final Deprotection: Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support.[1] This is typically achieved by treatment with a strong acid, which also removes the permanent protecting groups from the amino acid side chains.[10] The crude peptide is then precipitated, purified, and characterized.[9]

Key Chemical Strategies: Fmoc vs. Boc

Two primary chemical strategies dominate the landscape of SPPS: Fmoc/tBu and Boc/Bzl. The choice between these strategies depends on several factors, including the desired peptide, the scale of the synthesis, and the available equipment.

Fmoc/tBu Strategy

The fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely used method in modern SPPS.[11] It employs the base-labile Fmoc group for Nα-amino protection and acid-labile tert-butyl (tBu)-based groups for the protection of amino acid side chains.

-

Nα-Deprotection: The Fmoc group is removed by treatment with a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5]

-

Cleavage: The final cleavage of the peptide from the resin and the removal of the tBu side-chain protecting groups are accomplished simultaneously by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[10]

The orthogonality of the Fmoc/tBu strategy, where the Nα-protecting group and side-chain protecting groups are removed under different conditions, is a key advantage.[12]

Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc) strategy, the original method developed by Merrifield, utilizes the acid-labile Boc group for Nα-amino protection and benzyl (Bzl)-based groups for side-chain protection.

-

Nα-Deprotection: The Boc group is removed by treatment with a moderately strong acid, such as TFA.[13]

-

Cleavage: The final cleavage and removal of the Bzl side-chain protecting groups require a very strong acid, typically anhydrous hydrogen fluoride (HF).[1][6]

The use of HF requires specialized, corrosion-resistant equipment and stringent safety precautions, which has led to a decline in the widespread use of the Boc/Bzl strategy in favor of the milder Fmoc/tBu approach.[6][14]

Quantitative Data in Solid-Phase Peptide Synthesis

The success of SPPS is highly dependent on achieving near-quantitative yields at each step of the synthesis cycle. Even small inefficiencies can lead to a significant decrease in the overall yield of the final peptide, especially for long sequences.

| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy | References |

| Nα-Deprotection Reagent | 20% Piperidine in DMF | 25-50% TFA in DCM | [5][13] |

| Nα-Deprotection Time | 5 - 20 minutes | 15 - 30 minutes | [5][13] |

| Coupling Reagents | HBTU, HATU, HCTU, DIC/Oxyma | DCC, DIC/HOBt | [15][16] |

| Coupling Time | 15 - 60 minutes | 30 - 120 minutes | [7][17] |

| Final Cleavage Reagent | 95% TFA | Anhydrous HF | [4][13] |

| Cleavage Time | 1 - 4 hours | 1 - 2 hours | [18][19] |

| Typical Single-Cycle Efficiency | >99% | >99% | [20][21] |

| Overall Yield (for a 20-mer) | ~82% (assuming 99% efficiency per step) | ~82% (assuming 99% efficiency per step) | [22][23] |

Experimental Protocols

Fmoc/tBu Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide using the Fmoc/tBu strategy.

1. Resin Swelling:

-

Place the appropriate amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.[7]

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.[5]

-

Agitate the mixture for 5-10 minutes.[17]

-

Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.[15]

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes.[17]

-

Wash the resin with DMF (3-5 times).[15]

4. Repeat Cycle:

-

Repeat steps 2 and 3 for each amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail, typically containing TFA, a scavenger such as triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[4]

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 1-3 hours at room temperature.[18]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide pellet.

Boc/Bzl Solid-Phase Peptide Synthesis Protocol (HF Cleavage)

This protocol requires specialized equipment and should only be performed by trained personnel in a properly equipped facility.

1. Peptide Assembly:

-

Follow a similar cyclical procedure as the Fmoc/tBu strategy, but use 25-50% TFA in DCM for Boc deprotection.[13]

2. Preparation for HF Cleavage:

-

Dry the fully assembled peptide-resin thoroughly under high vacuum.

-

Place the dried peptide-resin in a specialized HF-resistant reaction vessel.

-

Add a scavenger, such as anisole or p-cresol.[13]

3. HF Cleavage:

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Carefully condense anhydrous HF into the reaction vessel.[6]

-

Allow the reaction to proceed at 0°C for 1-2 hours with stirring.[14]

-

Remove the HF by evaporation under a stream of nitrogen or by vacuum.

4. Peptide Work-up:

-

Wash the remaining resin and peptide with cold diethyl ether to remove scavengers and organic byproducts.

-

Extract the crude peptide from the resin using a suitable solvent, such as dilute acetic acid or trifluoroacetic acid.

-

Lyophilize the peptide solution to obtain the crude peptide powder.

Visualizing the SPPS Workflow

The logical progression of solid-phase peptide synthesis can be effectively visualized as a cyclical workflow.

Caption: The cyclical workflow of solid-phase peptide synthesis.

Conclusion

Solid-phase peptide synthesis remains an indispensable tool in modern chemical and biological sciences. Its efficiency, versatility, and amenability to automation have revolutionized the way peptides are created, enabling groundbreaking research and the development of novel therapeutics. A thorough understanding of the core principles, including the choice of chemical strategy, the optimization of reaction conditions, and the implementation of robust protocols, is paramount for any researcher or scientist working in this dynamic field. As the demand for complex and modified peptides continues to grow, the fundamental principles of SPPS will undoubtedly continue to evolve, paving the way for new discoveries and innovations in peptide science.

References

- 1. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Bot Detection [iris-biotech.de]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. jpt.com [jpt.com]

- 11. biotage.com [biotage.com]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. rsc.org [rsc.org]

- 16. bachem.com [bachem.com]

- 17. chempep.com [chempep.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. researchgate.net [researchgate.net]

- 20. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bot Detection [iris-biotech.de]

- 22. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 23. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

The Trityl Protecting Group for Imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features of the trityl (triphenylmethyl) protecting group for the imidazole functional group, a critical component in the synthesis of complex molecules, particularly in peptide and medicinal chemistry. The unique properties of the trityl group, including its steric bulk and acid lability, make it an invaluable tool for the selective protection of the imidazole nitrogen in histidine and other imidazole-containing compounds.

Core Features of the N-Trityl Protecting Group

The trityl group is a widely employed protecting group for the imidazole ring, primarily due to its distinct chemical properties that allow for strategic manipulation in multi-step syntheses.[1] Its key features include:

-

Acid Lability: The N-trityl bond is highly susceptible to cleavage under acidic conditions.[2] This allows for deprotection with reagents like trifluoroacetic acid (TFA) or acetic acid, often in dichloromethane (DCM).[2] The stability of the trityl cation intermediate drives this facile cleavage.

-

Stability in Basic and Neutral Conditions: The trityl group is robust under basic and neutral conditions, making it orthogonal to many other protecting groups used in organic synthesis.[3] This stability allows for selective deprotection of other functional groups in the molecule without affecting the N-trityl protected imidazole.

-

Steric Hindrance: The bulky nature of the three phenyl rings provides significant steric hindrance around the protected nitrogen atom. This steric bulk can influence the reactivity of the imidazole ring and adjacent functional groups.

-

Introduction and Removal: The trityl group is typically introduced using trityl chloride (TrCl) in the presence of a base such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).[4] Removal is readily achieved with mild acidic treatment.

Quantitative Data Summary

While extensive kinetic data on the pH-dependent stability of N-trityl imidazole is not broadly available in the literature, the relative lability of various trityl derivatives is well-documented, particularly in the context of oligonucleotide and peptide synthesis. The electron-donating or withdrawing nature of substituents on the phenyl rings significantly influences the stability of the corresponding trityl cation and, consequently, the ease of deprotection.

| Protecting Group | Abbreviation | Relative Rate of Acid-Catalyzed Cleavage (Qualitative) | Common Deprotection Conditions |

| Trityl | Trt | 1 (Reference) | 80% Acetic Acid; 1-5% TFA in DCM |

| 4-Methoxytrityl | MMT | ~10x faster than Trt | 1% TFA in DCM; 80% Acetic Acid (faster than Trt) |

| 4,4'-Dimethoxytrityl | DMT | ~100x faster than Trt | 0.5-1% TFA or DCA in DCM |

Note: The relative rates are approximate and can vary depending on the substrate and specific reaction conditions.

Experimental Protocols

Protection of Imidazole with Trityl Chloride

This protocol describes the general procedure for the N-tritylation of imidazole.

Materials:

-

Imidazole

-

Trityl chloride (TrCl)

-

Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve imidazole (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.

-

Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.

Deprotection of N-Trityl Imidazole

This protocol outlines the removal of the trityl group under acidic conditions.

Materials:

-

N-trityl imidazole derivative

-

Trifluoroacetic acid (TFA) or Acetic Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the N-trityl imidazole derivative in DCM.

-

Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.

-

Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.

-

Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and wash it with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected imidazole derivative.

Mandatory Visualizations

References

Methodological & Application

Application Notes and Protocol for the Solid-Phase Coupling of H-D-His(τ-Trt)-OMe · HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine and its derivatives are crucial components in many biologically active peptides, including synthetic analogs of Gonadotropin-Releasing Hormone (GnRH). The incorporation of D-amino acids, such as D-Histidine, can significantly enhance peptide stability against enzymatic degradation, thereby prolonging its therapeutic effect. However, the coupling of histidine derivatives in Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to the high propensity for racemization at the α-carbon. This issue is primarily attributed to the basicity of the imidazole π-nitrogen, which can facilitate the abstraction of the α-proton of the activated amino acid.

This document provides a detailed protocol for the coupling of H-D-His(τ-Trt)-OMe · HCl, a protected D-histidine methyl ester, in Fmoc-based SPPS. The protocol is designed to maximize coupling efficiency while minimizing the risk of racemization by employing optimized reagents and reaction conditions. The use of the bulky trityl (Trt) group on the tau (τ) nitrogen of the imidazole ring sterically hinders side reactions, and the methyl ester protects the C-terminus. The hydrochloride salt form requires a neutralization step prior to or in situ with the coupling reaction.

Key Considerations for Coupling Histidine Derivatives

-

Racemization Control: This is the most critical challenge during the activation and coupling of histidine. The choice of coupling reagents, additives, and base is paramount to preserving the stereochemical integrity of the amino acid.[1] Carbodiimide-mediated activation under acidic or neutral conditions is generally preferred over base-mediated methods which are more prone to causing epimerization.[2]

-

Coupling Reagents: Diisopropylcarbodiimide (DIC) is a cost-effective and efficient coupling reagent. Its combination with an additive like OxymaPure® has been shown to be superior to older additives like HOBt in terms of both coupling efficiency and racemization suppression.[3][4]

-

Neutralization: As the amino acid is supplied as a hydrochloride salt, a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) must be added to liberate the free amine for the coupling reaction. This is typically done in situ.

-

Solvent Selection: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are common solvents for SPPS. For histidine coupling, DCM has been suggested to reduce certain side reactions compared to DMF.[4]

Experimental Protocol

This protocol outlines the manual coupling of H-D-His(τ-Trt)-OMe · HCl to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

H-D-His(τ-Trt)-OMe · HCl

-

Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

SPPS reaction vessel

-

Shaker or bubbler (for mixing)

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin (1 equivalent, based on theoretical loading) in DMF or DCM (10 mL/g of resin) for 30-60 minutes in the SPPS reaction vessel.

-

Drain the solvent.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin if not already done (e.g., using 20% piperidine in DMF).

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove residual piperidine. Drain the resin well after the final wash.

-

-

Preparation of the Coupling Solution (Activation):

-

In a separate vial, dissolve H-D-His(τ-Trt)-OMe · HCl (3 equivalents) and OxymaPure® (3 equivalents) in a minimal amount of DMF.

-

Add this solution to the swollen, drained resin.

-

Add DIC (3 equivalents) to the reaction vessel.

-

Allow the mixture to pre-activate for 1-2 minutes with gentle agitation. Note: Prolonged pre-activation of histidine is not recommended as it can increase racemization.

-

-

Neutralization and Coupling:

-

Add DIEA (3.1 equivalents) to the reaction vessel. The extra equivalents are to ensure complete neutralization of the hydrochloride salt.

-

Shake or agitate the mixture at room temperature.

-

The total reaction time is typically 1-4 hours.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative ninhydrin (Kaiser) test on a few resin beads after 1-2 hours to check for the presence of free primary amines.[5]

-

A negative test (yellow beads) indicates a complete reaction. A positive test (blue/purple beads) indicates an incomplete reaction, and the coupling should be allowed to proceed longer or be repeated (recoupled).

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next Fmoc deprotection and coupling cycle.

-

Data Presentation

The following table summarizes the recommended reagent quantities for the coupling protocol. These are starting recommendations and may require optimization based on the specific peptide sequence and resin.

| Reagent | Molar Equivalents (relative to resin loading) | Purpose |

| Peptide-Resin | 1.0 | Solid support with N-terminal amine |

| H-D-His(τ-Trt)-OMe · HCl | 3.0 | Amino acid to be coupled |

| DIC | 3.0 | Coupling reagent (activates carboxyl group) |

| OxymaPure® | 3.0 | Additive to enhance coupling and reduce racemization |

| DIEA | 3.1 | Non-nucleophilic base for in situ neutralization |

Workflow and Chemistry Visualization

The following diagrams illustrate the experimental workflow and the chemical reaction for the coupling process.

Caption: Experimental workflow for the coupling of H-D-His(τ-Trt)-OMe · HCl in SPPS.

Caption: Simplified chemical relationship for the DIC/Oxyma mediated coupling reaction.

References

- 1. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bot Detection [iris-biotech.de]

Application Notes and Protocols for His(Trt) Incorporation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal coupling reagent for the incorporation of trityl-protected histidine (His(Trt)) in solid-phase peptide synthesis (SPPS). The following sections detail recommended reagents, quantitative data on racemization, and specific experimental protocols to minimize side reactions and maximize yield and purity.

Introduction

The incorporation of histidine residues into a peptide sequence can be challenging due to the propensity of the imidazole side chain to interfere with the coupling reaction, leading to significant racemization. The use of a trityl (Trt) protecting group on the imidazole nitrogen mitigates some of these side reactions. However, the choice of coupling reagent remains a critical factor in achieving efficient and epimerically pure peptide synthesis. This document outlines the best practices and recommended reagents for the successful incorporation of Fmoc-His(Trt)-OH.

Recommended Coupling Reagents

Several classes of coupling reagents have demonstrated efficacy in mediating the incorporation of His(Trt) with varying degrees of success in suppressing racemization. The most highly recommended reagents fall into three main categories:

-

Phosphonium Salt Reagents: Notably, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is highly recommended for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH.[1] It has been shown to provide remarkable resistance to racemization.[2][3]

-

Carbodiimides with Additives: The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with a nucleophilic additive is a widely used and cost-effective method. Additives like Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and its analogue Oxyma-B are particularly effective at suppressing racemization during His(Trt) coupling.[4] The use of 1-hydroxybenzotriazole (HOBt) is also common, though it may be less effective at preventing racemization for histidine compared to other additives.[5]

-

Aminium/Uronium Salt Reagents: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known for their high coupling efficiencies.[5][6][7] While generally efficient, they can lead to racemization of histidine, and care must be taken to avoid side reactions like guanidinylation of the N-terminus if used in excess.[1][5][7] HATU is often preferred over HBTU for its faster reaction times and reduced epimerization.[5][7]

Quantitative Data: Racemization of His(Trt) with Various Coupling Reagents

The degree of racemization during the incorporation of Fmoc-His(Trt)-OH is highly dependent on the coupling reagent and conditions used. The following table summarizes the percentage of D-isomer formation observed in a model tripeptide synthesis (H-Gly-His-Phe-NH2).

| Coupling Reagent/Additive | % D-His Isomer | Reference |

| DIC/HOAt | 1.9 | [8] |

| DIC/OxymaPure | 3.0 | [8] |

| DIC/HOBt | 5.1 | [8] |

| DIC/Oxyma-B | 1.0 | [8] |

These data highlight the superior performance of Oxyma-B in combination with DIC for minimizing racemization during His(Trt) incorporation.

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-His(Trt)-OH using the recommended coupling reagents in solid-phase peptide synthesis (SPPS).

Protocol 1: DEPBT Coupling

This protocol is recommended for couplings where minimal racemization is critical.

Materials:

-

Fmoc-His(Trt)-OH (1.5 equivalents)

-

DEPBT (1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (3 equivalents)

-

Resin-bound peptide with a free N-terminal amine

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Swell the resin in DMF or DCM (approximately 10 mL per gram of resin).

-

In a separate vessel, dissolve Fmoc-His(Trt)-OH and DEPBT in DMF or DCM.

-

Add the dissolved amino acid and coupling reagent to the resin.

-

Add DIPEA or Et3N to the reaction mixture.

-

Shake the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using a Kaiser test.

-

Once the reaction is complete (negative Kaiser test), filter the resin.

-

Wash the resin sequentially with DMF (3 times) and DCM (3 times).

Protocol 2: DIC/Oxyma Coupling

This protocol offers a good balance between efficiency and racemization suppression.

Materials:

-

Fmoc-His(Trt)-OH (2 equivalents)

-

OxymaPure or Oxyma-B (2 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (2 equivalents)

-

Resin-bound peptide with a free N-terminal amine

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the resin in DMF.

-

In-situ activation (recommended to minimize racemization): a. Add the Fmoc-His(Trt)-OH and Oxyma to the resin suspension in DMF. b. Add DIC to the mixture and shake at room temperature.

-

Pre-activation: a. In a separate vessel, dissolve Fmoc-His(Trt)-OH, Oxyma, and DIC in DMF. b. Allow the mixture to pre-activate for 2-5 minutes. c. Add the pre-activated mixture to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction with a Kaiser test.

-

Once the reaction is complete, filter the resin.

-

Wash the resin with DMF (3-5 times).

Protocol 3: HBTU/HATU Coupling

This protocol is suitable for standard peptide synthesis where high coupling efficiency is desired.

Materials:

-

Fmoc-His(Trt)-OH (2 equivalents)

-

HBTU or HATU (2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (4 equivalents)

-

(Optional) HOBt (2 equivalents) to further suppress racemization

-

Resin-bound peptide with a free N-terminal amine

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the resin in DMF.

-

In a separate vessel, dissolve Fmoc-His(Trt)-OH, HBTU or HATU, and optionally HOBt, in DMF.

-

Add the activation mixture to the resin.

-

Add DIPEA to the reaction vessel.

-

Shake the mixture for 10-60 minutes at room temperature. Monitor the reaction with a Kaiser test.[9]

-

Upon completion, filter the resin.

-

Wash the resin with DMF (3-5 times).

Signaling Pathways and Experimental Workflows

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Decision tree for selecting a coupling reagent for His(Trt) incorporation.

Conclusion

The successful incorporation of His(Trt) with minimal racemization is achievable with the appropriate selection of coupling reagents and adherence to optimized protocols. For applications demanding the highest chiral purity, DEPBT is the reagent of choice. For a balance of cost, efficiency, and low racemization, the combination of DIC with Oxyma additives, particularly Oxyma-B, is highly effective. Aminium/uronium reagents like HATU and HBTU offer high coupling efficiency but require careful control to minimize side reactions. The provided protocols and decision-making workflows serve as a valuable resource for researchers to enhance the quality and success rate of their peptide synthesis endeavors.

References

- 1. bachem.com [bachem.com]

- 2. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 5. peptide.com [peptide.com]

- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Peptide/Amide bond Synthesis – OxymaPure® [oxymapure.com]

- 9. peptide.com [peptide.com]

Application Note and Protocols for Standard Cleavage of His(Trt)-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry. The final crucial step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. The trityl (Trt) group is a frequently used protecting group for the imidazole side chain of histidine (His) due to its acid lability. However, its removal in the final cleavage step generates highly stable trityl cations, which can lead to undesirable side reactions such as re-attachment to the peptide or modification of sensitive residues if not properly scavenged.[1][2][3] This application note provides a detailed overview of standard cleavage cocktails and protocols specifically tailored for peptides containing His(Trt), aiming to maximize cleavage efficiency and peptide purity.

During the cleavage of peptides containing Trt-protected amino acids with a high concentration of trifluoroacetic acid (TFA), the reaction mixture may turn a deep yellow color.[2] This is a visual indication of the formation of the trityl carbonium ion, a stable chromophore, and underscores the necessity of effective scavengers in the cleavage cocktail.[2]

Cleavage Cocktail Components and Their Functions

A standard cleavage cocktail for global deprotection in Fmoc-based SPPS typically consists of a strong acid, most commonly TFA, and a mixture of scavengers. Each component plays a critical role in ensuring the integrity of the final peptide product.

| Component | Function | Typical Concentration |

| Trifluoroacetic Acid (TFA) | The primary reagent for cleaving the peptide from the resin and removing acid-labile protecting groups.[4] | 80-95% |

| Triisopropylsilane (TIS or TIPS) | An excellent scavenger for carbocations, particularly the trityl cation generated from His(Trt), Cys(Trt), Asn(Trt), and Gln(Trt).[1][3][4] It acts as a reducing agent through hydride transfer.[1] | 1-5% |